molecular formula C9H10ClF B6282596 1-(chloromethyl)-2-ethyl-3-fluorobenzene CAS No. 1952254-39-5

1-(chloromethyl)-2-ethyl-3-fluorobenzene

Cat. No.: B6282596
CAS No.: 1952254-39-5
M. Wt: 172.6
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Description

1-(Chloromethyl)-2-ethyl-3-fluorobenzene (C₉H₁₀ClF) is a halogenated aromatic compound featuring a benzene ring substituted with a chloromethyl (-CH₂Cl) group at position 1, an ethyl (-CH₂CH₃) group at position 2, and a fluorine atom at position 3. The interplay of these substituents confers distinct electronic, steric, and physicochemical properties. The chloromethyl group enhances reactivity in nucleophilic substitution reactions, while the ethyl group introduces steric bulk and mild electron-donating effects. The fluorine atom, an electron-withdrawing group, polarizes the ring and influences regioselectivity in further functionalization .

Properties

CAS No.

1952254-39-5

Molecular Formula

C9H10ClF

Molecular Weight

172.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(chloromethyl)-2-ethyl-3-fluorobenzene typically involves the chloromethylation of 2-ethyl-3-fluorobenzene. This can be achieved using a mixture of chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures (5-10°C) to ensure high yields and minimize side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of environmentally friendly catalysts and optimized reaction conditions are crucial to ensure efficiency and sustainability in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2-ethyl-3-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The fluorine atom can be reduced under specific conditions to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of benzoic acid or benzaldehyde derivatives.

    Reduction: Formation of ethylbenzene derivatives.

Scientific Research Applications

1-(Chloromethyl)-2-ethyl-3-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-2-ethyl-3-fluorobenzene depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The presence of the fluorine atom can influence the reactivity and stability of the compound by altering the electron density on the benzene ring .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 1-(Chloromethyl)-2-fluorobenzene (C₇H₆ClF): Lacks the ethyl group but shares chloromethyl and fluorine substituents. The fluorine at position 2 directs electrophilic attack to positions 4 or 6 due to its meta-directing nature .
  • 1-(Chloromethyl)-4-fluorobenzene (C₇H₆ClF) : Fluorine at position 4 creates a para-directing effect, contrasting with the meta-directing influence in the target compound. This positional difference alters synthetic pathways for further derivatization .
  • 1-Bromo-3-chloro-5-fluorobenzene (C₆H₃BrClF) : Replacing the chloromethyl group with bromine increases molecular weight (209.45 g/mol vs. 160.63 g/mol for the target compound) and polarizability, enhancing susceptibility to electrophilic substitution at halogen-free positions .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Reactivity Notes
1-(Chloromethyl)-2-ethyl-3-fluorobenzene 160.63 -CH₂Cl (1), -CH₂CH₃ (2), F (3) Not reported High reactivity at chloromethyl; steric hindrance from ethyl group slows some reactions
1-(Chloromethyl)-2-fluorobenzene 144.57 -CH₂Cl (1), F (2) ~200 (estimated) Faster nucleophilic substitution due to lower steric bulk
1-Bromo-3-chloro-5-fluorobenzene 209.45 Br (1), Cl (3), F (5) 38 (at 1 mmHg) Bromine increases leaving-group ability in cross-coupling reactions
1-[2-(Chloromethyl)phenoxy]-3-(trifluoromethyl)benzene 304.73 -CH₂Cl (phenoxy), -CF₃ (3) Not reported Trifluoromethyl group enhances thermal stability and lipophilicity

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